5'-Amino-5'-deoxythymidine
Overview
Description
5’-Amino-5’-deoxythymidine is a modified nucleoside analog with the chemical formula C10H15N3O4 and a molecular weight of 241.24 g/mol . It is a derivative of thymidine, where the hydroxyl group at the 5’ position is replaced by an amino group. This modification imparts unique properties to the compound, making it valuable in various scientific research applications.
Mechanism of Action
Target of Action
5’-Amino-5’-deoxythymidine is a purine nucleoside analog . The primary target of 5’-Amino-5’-deoxythymidine is Thymidylate Synthase (TS) , a rate-limiting enzyme required for DNA synthesis. TS produces a critical nucleotide for genome integrity and cellular economy in the DNA synthesis pathway .
Mode of Action
5’-Amino-5’-deoxythymidine inhibits the activity of HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleotide analogue . This compound acts as a chain terminator of viral DNA during reverse transcription .
Biochemical Pathways
The antitumor activity of 5’-Amino-5’-deoxythymidine relies on the inhibition of DNA synthesis and the induction of apoptosis . By inhibiting DNA synthesis, the compound disrupts the replication of cancer cells, leading to their death. The induction of apoptosis, or programmed cell death, further contributes to the reduction of cancer cells .
Pharmacokinetics
It is known that the compound is a prodrug that must be phosphorylated to its active 5′-triphosphate metabolite . The rate of hydrolysis of 5’-Amino-5’-deoxythymidine diphosphate increases as the pH of the reaction mixture decreases .
Result of Action
The result of the action of 5’-Amino-5’-deoxythymidine is the inhibition of the replication of certain viruses, such as the herpes simplex virus . It also has broad antitumor activity, particularly against indolent lymphoid malignancies .
Action Environment
The action, efficacy, and stability of 5’-Amino-5’-deoxythymidine can be influenced by various environmental factors. For instance, the pH level can affect the rate of hydrolysis of the compound . .
Biochemical Analysis
Biochemical Properties
5’-Amino-5’-deoxythymidine plays a significant role in biochemical reactions, particularly in the synthesis of amide-conjugated nucleosides and their analogues . It is used for DNA 5’-terminal site-specific modification and the production of modified thymidine dimer oligonucleotide building units . This compound interacts with enzymes such as thymidine kinase and thymidylate kinase, which are involved in its phosphorylation . Additionally, 5’-Amino-5’-deoxythymidine has been shown to be a substrate for fatty acid synthase, a key enzyme in membrane lipid synthesis .
Cellular Effects
5’-Amino-5’-deoxythymidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In human bladder cancer cell lines, it enhances the cytotoxicity of bleomycin when used in combination with iododeoxyuridine . This compound also increases the incorporation of iododeoxyuridine into DNA, thereby enhancing DNA damage and radiosensitization . These effects suggest that 5’-Amino-5’-deoxythymidine can modulate cellular responses to DNA-damaging agents and influence cell survival and proliferation.
Molecular Mechanism
At the molecular level, 5’-Amino-5’-deoxythymidine exerts its effects through specific interactions with biomolecules. It is phosphorylated by herpesvirus thymidine kinase to form a diphosphate derivative, which is stable under certain pH conditions . This phosphorylation is crucial for its antiviral activity against herpes simplex virus. Additionally, 5’-Amino-5’-deoxythymidine can inhibit the uptake of thymidylate into cells by competitive inhibition, thereby affecting DNA synthesis . These interactions highlight the compound’s role in modulating enzyme activity and nucleotide metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-Amino-5’-deoxythymidine can change over time. Studies have shown that its stability and degradation are influenced by pH, with increased hydrolysis rates at lower pH levels . Long-term exposure to 5’-Amino-5’-deoxythymidine in combination with iododeoxyuridine has been shown to enhance DNA incorporation and radiosensitization in cancer cell lines . These findings suggest that the compound’s effects can be sustained over extended periods, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of 5’-Amino-5’-deoxythymidine vary with different dosages in animal models. In studies involving human colon cancer xenografts, coadministration of 5’-Amino-5’-deoxythymidine with iododeoxyuridine resulted in increased DNA incorporation and enhanced radiosensitization . Higher doses of iododeoxyuridine alone were associated with significant systemic toxicity, which was reversible upon discontinuation . These findings indicate that the dosage of 5’-Amino-5’-deoxythymidine must be carefully controlled to balance efficacy and toxicity.
Metabolic Pathways
5’-Amino-5’-deoxythymidine is involved in several metabolic pathways, including those related to nucleotide metabolism. It modulates the metabolism of iododeoxyuridine by increasing thymidine kinase activity, which is the rate-limiting enzyme for its activation . This modulation results in higher levels of iododeoxyuridine incorporation into DNA, enhancing its therapeutic effects. Additionally, 5’-Amino-5’-deoxythymidine interacts with dihydrouracil dehydrogenase, affecting the metabolism of iododeoxyuridine and its metabolites .
Transport and Distribution
Within cells and tissues, 5’-Amino-5’-deoxythymidine is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to bind to the cell surface and act as an antibody response modifier . This binding facilitates its uptake and distribution within cells, allowing it to exert its biochemical effects. Additionally, the compound’s distribution is influenced by its phosphorylation state, with the diphosphate derivative being more stable and active .
Subcellular Localization
The subcellular localization of 5’-Amino-5’-deoxythymidine is critical for its activity and function. It is primarily localized in the nucleus, where it interacts with DNA and enzymes involved in nucleotide metabolism . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments. The presence of 5’-Amino-5’-deoxythymidine in the nucleus allows it to modulate DNA synthesis and repair processes, contributing to its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Amino-5’-deoxythymidine typically involves the direct amination of monotosylated thymidine with concentrated ammonium hydroxide . Another method involves the use of N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) in the presence of 2-methylimidazole buffer (pH 7.0) to extend a 3’-phosphorylated oligodeoxynucleotide (ODN) by one residue via a phosphoramidate bond .
Industrial Production Methods: While specific industrial production methods for 5’-Amino-5’-deoxythymidine are not extensively documented, the general approach involves multi-step synthesis that can be scaled up using standard organic synthesis techniques. The key steps include protection of functional groups, selective amination, and deprotection to yield the final product.
Chemical Reactions Analysis
Types of Reactions: 5’-Amino-5’-deoxythymidine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Phosphorylation: It can be phosphorylated by specific kinases, such as herpes simplex virus type 1-encoded pyrimidine deoxyribonucleoside kinase.
Common Reagents and Conditions:
Amination: Concentrated ammonium hydroxide is used for direct amination.
Phosphorylation: Enzymatic phosphorylation using specific kinases.
Major Products Formed:
Scientific Research Applications
5’-Amino-5’-deoxythymidine has a wide range of applications in scientific research:
DNA Modification: It is used for DNA 5’-terminal site-specific modification.
Synthesis of Nucleoside Analogs: It serves as a substrate in the synthesis of amide-conjugated nucleosides and their analogues.
Antitumor Activity: As a purine nucleoside analog, it has broad antitumor activity targeting indolent lymphoid malignancies.
Genomic Applications: It is employed in studies on DNA replication, template-directed chemical amplification, and the construction of combinatorial peptide-DNA hybrids.
Comparison with Similar Compounds
- 5’-Amino-5’-deoxyadenosine
- 5’-Amino-5’-deoxycytidine
- 5’-Amino-5’-deoxyguanosine
Comparison: 5’-Amino-5’-deoxythymidine is unique due to its specific modification at the 5’ position, which imparts distinct chemical and biological properties. Compared to other 5’-amino-5’-deoxynucleosides, it has a unique role in DNA modification and antiviral activity .
Properties
IUPAC Name |
1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWLBQPICCQJFF-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30876098 | |
Record name | THYMIDINE, 5'-AMINO-5'-DEOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30876098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25152-20-9 | |
Record name | 5'-Amino-5'-deoxythymidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THYMIDINE, 5'-AMINO-5'-DEOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30876098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5'-Amino-5'-deoxythymidine interact with thymidine kinase?
A1: 5'-AdThd acts as an allosteric modulator of thymidine kinase (TK), the enzyme responsible for phosphorylating thymidine to thymidine monophosphate (dTMP). It preferentially inhibits the mammalian TK over the herpes simplex virus (HSV) encoded TK. [, ] This selective inhibition makes it a potential candidate for antiviral therapy. []
Q2: Does this compound affect DNA synthesis?
A3: While 5'-AdThd can be incorporated into polynucleotides by DNA polymerase I in vitro, it forms phosphoramidate bonds that are more labile in acidic conditions compared to natural phosphodiester bonds. [, ] This property makes it a potential tool for generating sequence ladders in DNA analysis. [] In living cells, 5'-AdThd primarily acts by modulating TK activity rather than being directly incorporated into DNA. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C10H15N3O4, and its molecular weight is 241.25 g/mol.
Q4: Is there any spectroscopic data available on this compound?
A5: Yes, 13C NMR studies have been conducted on 5'-AdThd derivatives to determine the conformational preference of the thymine base relative to the sugar ring. These studies indicate that 5'-AdThd predominantly adopts the anti conformation in aqueous solutions, similar to natural nucleotides. []
Q5: How do structural modifications of this compound affect its activity?
A6: Adding a 3'-amino group to 5'-AdThd, creating 3',5'-diamino-3',5'-dideoxythymidine, unexpectedly abolished both the antiviral and antineoplastic activities observed with the individual 3'-amino and 5'-amino analogs. [, ] This suggests that the 3'-amino and 5'-amino groups might interfere with each other's mode of action.
Q6: What is known about the stability of this compound?
A8: 5'-AdThd diphosphate exhibits pH-dependent stability, with increased hydrolysis rates at lower pH values. [] At pH 3, the diphosphate degrades to yield 5'-AdThd and thymine. [] This information is crucial for understanding the compound's stability in various biological environments and for developing appropriate formulation strategies.
Q7: What is the in vitro antiviral activity of this compound?
A9: 5'-AdThd demonstrates potent antiviral activity against HSV-1 in vitro. [, , ] Synergistic antiviral effects have been observed when 5'-AdThd is combined with 5-iodo-2'-deoxyuridine. []
Q8: Are there any in vivo studies on the efficacy of this compound?
A10: In a rabbit model of herpetic keratouveitis, topical administration of 10% and 15% 5'-AdThd eye drops proved significantly more effective than placebo and comparable in efficacy to idoxuridine. [] Additionally, in a neonatal mouse model, systemic 5'-AdThd did not exhibit the toxicity and teratogenicity observed with idoxuridine. [] These findings highlight the potential of 5'-AdThd as a safer alternative to existing antiviral treatments.
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